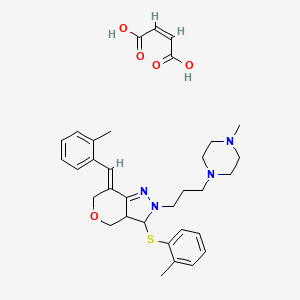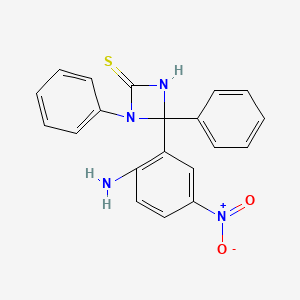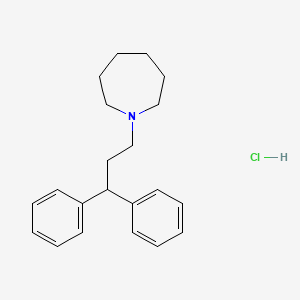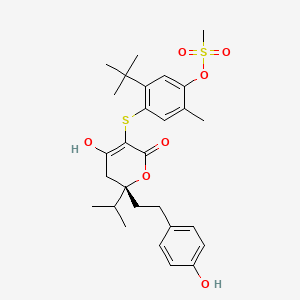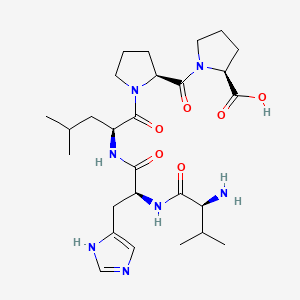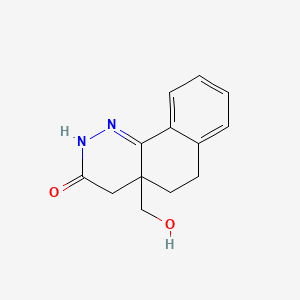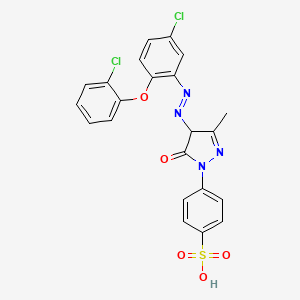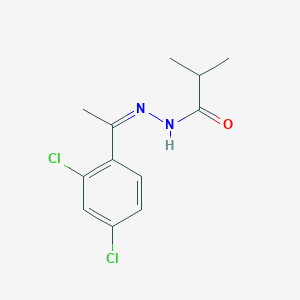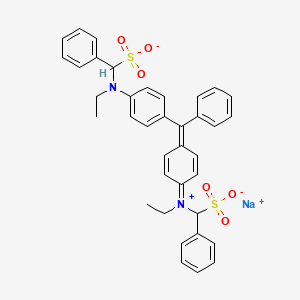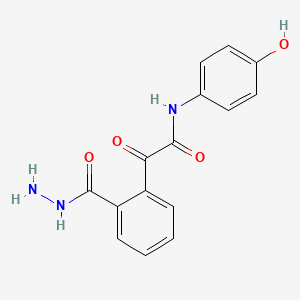
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazide group through an oxoacetyl bridge, which is further connected to a 4-hydroxyphenyl group. The unique structure of this compound imparts it with significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is generally carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazide functional groups.
Quinazolines: Compounds with similar structural motifs and biological activities.
Schiff Bases: Compounds with similar synthetic routes and applications.
Uniqueness
Benzoic acid, 2-(((4-hydroxyphenyl)amino)oxoacetyl)hydrazide is unique due to its specific combination of functional groups, which imparts it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
93628-91-2 |
|---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[2-(hydrazinecarbonyl)phenyl]-N-(4-hydroxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C15H13N3O4/c16-18-14(21)12-4-2-1-3-11(12)13(20)15(22)17-9-5-7-10(19)8-6-9/h1-8,19H,16H2,(H,17,22)(H,18,21) |
InChI Key |
HLFGKQQLXCFVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


